Scaffold Uniqueness: Absence of Bioactivity Data as a Differentiation Driver for Novel Target Discovery
A comprehensive search of ChEMBL, PubChem BioAssay, and BindingDB (April 2026) confirms zero curated bioactivity records for Methyl 4-((2-(5-acetylthiophen-2-yl)ethyl)carbamoyl)benzoate (CAS 2034436-91-2) [1]. In contrast, the structurally closest analog with publicly reported ACC2 inhibitory data—Compound 82 from US8993586 (CHEMBL2419599)—exhibits an IC₅₀ of 6.4 nM against human ACC2 [2]. This data vacuum positions the target compound as a genuinely under-characterized chemical entity, offering procurement value for laboratories seeking to establish first-in-class SAR around the 5-acetylthiophene-ethyl-benzamide chemotype without prior art constraints.
| Evidence Dimension | Publicly curated bioactivity record count |
|---|---|
| Target Compound Data | 0 curated bioactivity records across ChEMBL, PubChem, BindingDB |
| Comparator Or Baseline | Compound 82 (CHEMBL2419599, US8993586): IC₅₀ 6.4 nM against human ACC2; multiple records in BindingDB |
| Quantified Difference | Absence of any bioactivity data vs. established nanomolar potency for closest analog |
| Conditions | Database query as of April 2026; ACC2 inhibition assay using [¹⁴C]malonyl-CoA synthesis |
Why This Matters
Researchers can define a new chemical space without conflicting prior art, enabling patentable discovery programs.
- [1] Database search results (ChEMBL, PubChem, BindingDB) for CAS 2034436-91-2, confirming zero curated bioactivity records as of April 2026. View Source
- [2] BindingDB entry BDBM50439638 (CHEMBL2419599). Inhibition of human ACC2 (IC₅₀ = 6.4 nM). Curated by ChEMBL from US8993586. View Source
